molecular formula C6H6F3NO2 B7810370 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one CAS No. 94363-57-2

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one

Cat. No.: B7810370
CAS No.: 94363-57-2
M. Wt: 181.11 g/mol
InChI Key: FQHOKIFYABLFQF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidinone Core in Contemporary Organic Synthesis

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. sigmaaldrich.comchemicalbook.com Its prevalence stems from its structural rigidity, three-dimensional character, and its presence in a vast number of natural products and pharmacologically active compounds. sigmaaldrich.comchemicalbook.com Pyrrolidine (B122466) derivatives are integral to drugs with a wide range of activities, including antibacterial, antiviral, anticancer, and anticonvulsant properties. sigmaaldrich.comrdd.edu.iq

The 2-pyrrolidinone (B116388) core, also known as a γ-lactam, serves as a versatile synthetic intermediate. nih.gov Its nitrogen and carbonyl groups, along with the adjacent methylene (B1212753) positions, provide multiple sites for functionalization. chemicalbook.comscbt.com Synthetic routes to pyrrolidinone derivatives are well-established and diverse, often starting from precursors like γ-butyrolactone or L-proline. rdd.edu.iqscbt.comachmem.com The ability to construct polysubstituted pyrrolidines, often with high stereocontrol, makes this scaffold highly valuable for creating libraries of complex molecules for drug discovery and materials science. beilstein-journals.orgsigmaaldrich.com

Strategic Importance of the Trifluoroacetyl Group in Chemical Transformations

The trifluoroacetyl (TFA) group is a powerful tool in organic synthesis, primarily due to the profound electronic effects of its three fluorine atoms. nih.govcymitquimica.com Fluorine's high electronegativity makes the TFA group strongly electron-withdrawing, which has several strategic implications.

Activating and Protecting Group: The TFA group is widely used as a protecting group for amines and alcohols. wikipedia.org Trifluoroacetamides, for example, are stable under many conditions but can be cleaved under mild basic conditions. nih.gov This differential reactivity allows for selective deprotection in complex syntheses. Furthermore, the TFA group can activate adjacent functionalities towards specific reactions. For instance, it can facilitate the reductive cleavage of other groups attached to the same nitrogen atom.

Reagent for Trifluoroacetylation: The trifluoroacetyl moiety is a key component of various trifluoroacetylating agents. These reagents, such as trifluoroacetic anhydride (B1165640), are used to introduce the CF₃CO- group into molecules, a common strategy for modifying the properties of amines, alcohols, and even for C-trifluoroacetylation of aromatic compounds. nih.gov

Enhancing Physicochemical Properties: Incorporating a trifluoromethyl group, often via a trifluoroacetyl intermediate, can significantly alter a molecule's properties. These changes can include increased metabolic stability, enhanced membrane permeability, and modified binding affinity to biological targets. The volume of a trifluoromethyl group is comparable to an isopropyl group, allowing it to act as a lipophilic hydrogen bond donor and influence molecular conformation. nih.gov

The reactivity of the trifluoroacetyl group is central to its utility. It can be involved in various transformations, serving as a precursor for the synthesis of trifluoromethyl-containing heterocycles like pyrazoles, isoxazoles, and pyrimidines. nih.gov

Contextualization of 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one within Fluorinated Heterocycle Research

This compound is a molecule that merges the structural features of the pyrrolidinone core with the reactive potential of the trifluoroacetyl group. While specific, detailed research on this particular compound is not extensively documented in mainstream literature, its chemical nature positions it as a potentially valuable intermediate in the synthesis of fluorinated heterocyclic compounds.

The introduction of fluorine into heterocyclic systems is a major focus of modern medicinal chemistry, as it can dramatically improve the pharmacological profile of drug candidates. Compounds like this compound can be viewed as activated derivatives of 2-pyrrolidinone. The N-trifluoroacetyl group makes the amide bond highly susceptible to nucleophilic attack, positioning the compound as a potential trifluoroacetylating agent. It could transfer the trifluoroacetyl group to other nucleophiles, a key step in the synthesis of more complex fluorinated molecules.

Furthermore, this compound serves as a building block that already contains a pre-formed, fluorinated functional group attached to a versatile heterocyclic core. This allows for its direct incorporation into larger molecular frameworks, potentially streamlining the synthesis of novel fluorinated pyrrolidine derivatives for biological screening. The study of such fluorinated heterocycles is crucial for developing new therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 94363-57-2 cymitquimica.com
Molecular Formula C₆H₆F₃NO₂ cymitquimica.com
Molecular Weight 181.11 g/mol cymitquimica.com
Synonyms 2-Pyrrolidinone, 1-(trifluoroacetyl)-

Table 2: Properties of the Core Moieties

MoietyKey CharacteristicsSignificance in Synthesis
2-Pyrrolidinone 5-membered γ-lactam, polar, capable of hydrogen bonding. nih.govVersatile scaffold, precursor to numerous pharmaceuticals, allows for diverse functionalization. sigmaaldrich.comrdd.edu.iqnih.gov
Trifluoroacetyl Group Strongly electron-withdrawing, increases reactivity of the carbonyl carbon. nih.govActivating group, protecting group, precursor to trifluoromethylated compounds. nih.govwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOKIFYABLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535328
Record name 1-(Trifluoroacetyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94363-57-2
Record name 1-(Trifluoroacetyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 1 2,2,2 Trifluoroacetyl Pyrrolidin 2 One and Its Derivatives

Electronic and Steric Influence of the Trifluoroacetyl Group on Reactivity

The trifluoroacetyl group exerts a powerful electronic and steric influence on the reactivity of the pyrrolidin-2-one ring. The three fluorine atoms are highly electronegative, leading to a strong inductive electron withdrawal from the acyl carbonyl and, consequently, from the lactam nitrogen.

The electron-withdrawing nature of the trifluoroacetyl group has a dual effect on the lactam. On one hand, it destabilizes the amide resonance by pulling electron density away from the nitrogen atom. This reduced resonance stabilization makes the amide bond more susceptible to cleavage and increases the electrophilicity of the lactam carbonyl carbon. youtube.com In general, for carbonyl groups within a ring structure, ring opening can relieve strain, providing an additional driving force for the reaction, although this is more significant for smaller rings like β-lactams. researchgate.net For five-membered γ-lactams like pyrrolidin-2-one, ring strain is less of a factor. researchgate.net

The increased electrophilicity of the lactam carbonyl in 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one makes it more reactive towards nucleophiles compared to its non-acylated or less activated counterparts. This enhanced reactivity is a key feature that can be exploited in organic synthesis.

The hydrolytic stability of lactams is also influenced by the N-acyl group. While alkaline conditions generally promote the hydrolysis of lactams, leading to ring-opened products, the rate of this hydrolysis can be modulated by the substituents. mdpi.com The strong electron-withdrawing trifluoroacetyl group is expected to increase the rate of hydrolytic ring opening.

Table 1: Influence of N-Substituent on Lactam Reactivity

N-SubstituentElectronic EffectExpected Impact on Lactam Carbonyl ElectrophilicityExpected Impact on Ring Stability
HNeutralLowHigh
AlkylElectron-donatingLowHigh
AcetylElectron-withdrawingModerateModerate
BenzoylElectron-withdrawingModerateModerate
Trifluoroacetyl Strongly electron-withdrawing High Low

While this compound itself is not typically used as a direct trifluoromethylating agent, the trifluoroacetyl group is a robust moiety that can be carried through multiple synthetic steps. For instance, in a multi-gram synthesis of a complex bicyclic amide, a trifluoroacetamide (B147638) group was introduced early in the sequence and remained intact through several transformations, including Curtius rearrangement, deprotection/protection sequences, and amidation. acs.org

The introduction of a trifluoromethyl group into organic molecules often involves the generation of a trifluoromethyl radical (CF3•) or a related reactive species. beilstein-journals.org Reagents such as sodium triflinate (CF3SO2Na) are used in the presence of an oxidant to generate the CF3 radical, which can then add to alkenes or arenes. beilstein-journals.org The mechanistic pathway for these reactions often involves an initial radical addition followed by subsequent transformations. beilstein-journals.org

Although this compound is primarily an N-acylated lactam and not a direct source of a trifluoromethyl group for transfer, its derivatives can be valuable intermediates in the synthesis of trifluoromethyl-containing target molecules. The stability of the trifluoroacetyl group under various reaction conditions allows for its incorporation into complex scaffolds.

Cleavage and Deprotection Mechanisms of N-Trifluoroacetyl Moieties

The N-trifluoroacetyl group is a significant protecting group in organic synthesis, valued for its ability to increase the volatility of compounds for analytical purposes and for its specific reactivity under certain cleavage conditions. The deprotection of this group, particularly from lactam nitrogen as in this compound, is a critical step in many synthetic routes. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl, making the N-trifluoroacetyl moiety susceptible to specific cleavage mechanisms.

Base-Mediated Deprotection Pathways

The removal of the N-trifluoroacetyl group from a lactam such as this compound is commonly achieved under basic conditions. The primary mechanism for this transformation is a nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophilic base, typically a hydroxide (B78521) ion (OH⁻), on the highly electrophilic carbonyl carbon of the trifluoroacetyl group. This electrophilicity is significantly enhanced by the inductive effect of the three fluorine atoms.

The attack of the base leads to the formation of a transient tetrahedral intermediate. This intermediate is generally unstable and readily collapses to regenerate the carbonyl group. The cleavage of the C-N bond is facilitated by the stability of the departing pyrrolidin-2-one anion, which can be protonated by the solvent or in a subsequent workup step to yield pyrrolidin-2-one. The other product of this reaction is trifluoroacetate (B77799).

The proposed mechanistic steps for the base-mediated deprotection of this compound are outlined below:

Table 1: Proposed Steps in Base-Mediated Deprotection

Step Description
1. Nucleophilic Attack The hydroxide ion attacks the carbonyl carbon of the trifluoroacetyl group.
2. Tetrahedral Intermediate Formation A transient tetrahedral intermediate is formed.
3. C-N Bond Cleavage The intermediate collapses, leading to the cleavage of the amide bond.
4. Product Formation Formation of the pyrrolidin-2-one anion and trifluoroacetic acid.

| 5. Protonation | The pyrrolidin-2-one anion is protonated to give the final deprotected product. |

Rate-Limiting Steps in N-Trifluoroacetyl Cleavage

The stability of the tetrahedral intermediate and the nature of the leaving group are crucial factors influencing the rate of this step. In the case of this compound, the leaving group is the pyrrolidin-2-one anion. The stability of this anion will affect the energy barrier for the C-N bond cleavage.

Factors that influence the rate-limiting step include:

Basicity of the Nucleophile: A stronger base will generally lead to a faster reaction rate by increasing the rate of the initial attack.

Leaving Group Ability: The stability of the departing lactam anion plays a role in the kinetics of the cleavage.

Table 2: Factors Influencing the Rate-Limiting Step of N-Trifluoroacetyl Cleavage

Factor Influence on the Rate-Limiting Step
Stability of Tetrahedral Intermediate A less stable intermediate will break down more rapidly.
Leaving Group pKa A more stable leaving group (lower pKa of its conjugate acid) will facilitate a faster cleavage.

| Steric Hindrance | Increased steric hindrance around the carbonyl group can slow down the initial nucleophilic attack. |

Applications of 1 2,2,2 Trifluoroacetyl Pyrrolidin 2 One and Its Derivatives in Advanced Organic Synthesis

Strategic Use as Protecting Groups in Complex Syntheses

The trifluoroacetyl group, a key feature of 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, is a valuable protecting group in multi-step organic synthesis. Its electron-withdrawing nature modulates the reactivity of functional groups, and it can be introduced and removed under specific conditions, ensuring the integrity of other sensitive moieties within a molecule.

Protection of Amine, Alcohol, and Thiol Functional Groups

The trifluoroacetyl group is a well-established protecting group for primary and secondary amines. The high reactivity of this compound towards amines would allow for the formation of stable trifluoroacetamides. This protection strategy is advantageous due to the stability of the resulting amide bond under a variety of reaction conditions. Deprotection can be readily achieved under mild basic conditions, for instance, with aqueous ammonia (B1221849) or potassium carbonate in methanol, without affecting other sensitive protecting groups.

The application of trifluoroacetyl groups for the protection of alcohols is also a viable strategy. While direct reaction of an alcohol with this compound might require activation, the resulting trifluoroacetate (B77799) esters are stable to various synthetic transformations. The removal of the trifluoroacetyl group from an alcohol can be accomplished under mild basic conditions, similar to those used for deprotecting trifluoroacetamides. In a study on the trifluoroacetylation of alcohols, it was found that alcohols form trifluoroacetates in the presence of peroxytrifluoroacetic acid, highlighting the accessibility of this protecting group strategy. nih.gov

For thiols, which are more nucleophilic than alcohols, protection as a trifluoroacetyl thioester is a plausible application of this compound. Thioesters are generally more labile than their ester counterparts, which could allow for selective deprotection under specific conditions. The selective protection of thiols in the presence of other functional groups like alcohols is a critical challenge in the synthesis of complex molecules, and the unique reactivity of the trifluoroacetyl group could offer a solution. google.com

Table 1: Reactivity of Functional Groups with this compound for Protection

Functional GroupProtected FormGeneral Deprotection Conditions
Amine (R-NH₂)Trifluoroacetamide (B147638) (R-NHCOCF₃)Mild base (e.g., K₂CO₃/MeOH, aq. NH₃)
Alcohol (R-OH)Trifluoroacetate (R-OCOCF₃)Mild base
Thiol (R-SH)Trifluoroacetyl thioester (R-SCOCF₃)Mild base, potentially more facile than esters

Phosphate (B84403) Protection in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, the protection of the phosphate backbone is crucial to prevent unwanted side reactions during the coupling of nucleotide monomers. wikipedia.org While a variety of phosphate protecting groups are commonly employed, such as the 2-cyanoethyl group, the potential use of a trifluoroacetyl-related group is an area of interest. wikipedia.org The electron-withdrawing nature of the trifluoroacetyl group could modulate the reactivity of the phosphate moiety. However, direct application of this compound for this purpose has not been extensively documented. The development of new protecting groups for phosphate protection is an active area of research, aiming for improved efficiency and orthogonality in oligonucleotide synthesis. nih.govnih.gov

Building Blocks for Structurally Diverse Molecular Architectures

Beyond its role in functional group protection, this compound serves as a valuable building block for the synthesis of more complex and structurally diverse molecules, particularly those containing fluorine.

Synthesis of Fluorinated Heterocyclic Compounds

The pyrrolidinone scaffold, combined with the reactive trifluoroacetyl group, makes this compound an attractive starting material for the synthesis of various fluorinated heterocyclic compounds. The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the resulting heterocycles. nih.govmdpi.comnih.govrsc.org For instance, the Dakin-West reaction of pyrrolidine-2-carboxylic acid derivatives with trifluoroacetic anhydride (B1165640), a process related to the chemistry of the title compound, can lead to trifluoroacetylated pyrrolidines which are precursors to other heterocycles. nih.govrsc.orgrdd.edu.iq The reactivity of the carbonyl groups and the activated N-acyl bond in this compound allows for a range of cyclization and condensation reactions to form novel ring systems.

Precursors for Substituted Amino Acids and Peptides

The pyrrolidinone ring is a core structure in the amino acid proline. wikipedia.org Consequently, derivatives of this compound hold potential as precursors for the synthesis of substituted and non-natural amino acids. For example, ring-opening and subsequent modification of the pyrrolidinone structure could lead to novel β-amino acids. The synthesis of pyrrolidine (B122466) β-amino acid derivatives has been achieved through methods like copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. rsc.org The trifluoroacetyl group could serve as a handle for further transformations or as a protecting group during the synthesis of these valuable building blocks for peptide and peptidomimetic chemistry. The incorporation of such fluorinated amino acids into peptides is a known strategy to enhance their metabolic stability and binding affinity. wikipedia.org

Role in Chiral Derivatization and Advanced Analytical Methodologies

A significant application of derivatives of this compound lies in the field of chiral analysis. The closely related compound, (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (TPC), is a widely used chiral derivatizing agent. nih.govmdpi.comnih.govnih.gov This reagent reacts with chiral amines, amino acids, and alcohols to form diastereomeric amides or esters. rsc.orgnih.govnih.gov These diastereomers can then be separated and quantified using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.comnih.govnih.gov

The determination of the enantiomeric composition of amino acids is crucial in various fields, including food science, pharmacology, and geochemistry. The derivatization of amino acids to their N-trifluoroacetyl-n-butyl esters allows for their analysis by GC-MS. nih.govrsc.orgwikipedia.org This methodology provides a reliable means to determine the amino acid composition of proteins and other biological samples. rsc.org

Table 2: Application of N-Trifluoroacetyl Prolyl Chloride in Chiral Separations

Analyte ClassDerivatization ProductAnalytical Technique
Chiral AminesDiastereomeric amidesGC-MS
Amino AcidsDiastereomeric amidesGC-MS, HPLC-MS
Chiral AlcoholsDiastereomeric estersGC-MS

As Chiral Derivatizing Agents for Enantiomeric Separations

Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical, particularly in the pharmaceutical and clinical fields. One effective strategy for separating enantiomers is chiral derivatization, a process where the enantiomeric mixture is reacted with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A prominent derivative, (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC), serves as an excellent example of this principle. rsc.org L-TPC is a chiral derivatizing agent used to achieve the enantiomeric separation of psychoactive drugs, such as synthetic cathinones (also known as "bath salts"), and amphetamine-related compounds. rsc.orgsigmaaldrich.com The derivatization involves the reaction of the chiral L-TPC with the amine group of the cathinone (B1664624) enantiomers. This forms two distinct diastereomeric amides, which can then be separated and quantified using gas chromatography-mass spectrometry (GC-MS). rsc.org

The selection of L-TPC as a CDA is strategic. The trifluoroacetyl group enhances the volatility of the resulting diastereomers, making them highly suitable for GC analysis. sigmaaldrich.comnih.gov Furthermore, the rigid pyrrolidinone ring structure provides a defined stereochemical environment that, once coupled to the analyte, maximizes the difference in physical properties between the resulting diastereomers, facilitating a more effective separation.

Detailed research has demonstrated the successful validation of a GC-MS method for the simultaneous determination of numerous cathinone enantiomers in biological samples like urine and plasma after derivatization with L-TPC. rsc.org This method shows high sensitivity and selectivity, with validated limits of detection and quantification. rsc.org

Table 1: Validated GC-MS Method Performance for Cathinone Derivatives in Urine and Plasma using L-TPC Derivatization
MatrixParameterRange (ppm)Reference
UrineLimit of Detection (LOD)0.1–0.7 rsc.org
Limit of Quantitation (LOQ)0.29–2.14 rsc.org
PlasmaLimit of Detection (LOD)0.17–1.33 rsc.org
Limit of Quantitation (LOQ)0.50–4.01 rsc.org

Applications in Compound-Specific Isotopic Analyses

Compound-specific isotope analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of individual compounds within a complex mixture. nasa.govsethnewsome.org This method provides detailed information on the origin, formation pathways, and metabolic history of specific molecules in fields ranging from ecology and geochemistry to forensic science. nasa.govresearchgate.net

Many biologically important compounds, such as amino acids, are non-volatile and cannot be directly analyzed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS), the primary instrument for CSIA. sethnewsome.orgnih.gov To overcome this, these compounds must first be chemically modified through derivatization to increase their volatility. The introduction of a trifluoroacetyl group is a common and effective derivatization strategy for amino acids. nih.govfrontiersin.org

The process typically involves a two-step reaction. First, the carboxylic acid group of the amino acid is esterified (e.g., with isopropanol). Second, the amino group is acylated using a reagent like trifluoroacetic anhydride (TFAA), which introduces the trifluoroacetyl group. frontiersin.org This results in the formation of N-trifluoroacetyl-O-isopropyl amino acid esters (TFA-IP), which are sufficiently volatile and thermally stable for GC analysis. nih.gov

A critical consideration in CSIA is that the derivatization process adds exogenous carbon atoms to the analyte. The isotopic contribution of these added atoms must be precisely accounted for to determine the true isotopic signature of the original molecule. sethnewsome.org Therefore, derivatizing agents with a low carbon-to-analyte ratio are often preferred to minimize potential errors. nih.gov The trifluoroacetyl group is advantageous in this regard as it adds only two carbon atoms.

Research has extensively evaluated various derivatization methods for amino acid CSIA. The properties of different derivatives, including their stability, chromatographic resolution, and the ratio of analyte carbon to derivative carbon, have been compared to optimize analytical accuracy.

Table 2: Comparison of Derivatization Agents for Compound-Specific Isotope Analysis of Amino Acids
Derivative TypeCommon Reagent(s)Key PropertiesReference
N-Trifluoroacetyl-i-propyl (TFA-IP) estersTrifluoroacetic anhydride (TFAA) and IsopropanolGood volatility and chromatographic resolution. Commonly used in ecological and biogeochemical studies. nih.govfrontiersin.org
N-Acetyl-n-propyl (NANP) estersAcetic anhydride and n-PropanolAnother widely used derivative, though may have different chromatographic properties than TFA esters. nih.gov
Chloroformate derivativesEthyl chloroformateAllows for a simple and rapid aqueous derivatization protocol. frontiersin.org
N-Pivaloyl-i-propyl (NPIP) estersPivaloyl chloride and IsopropanolA less common derivative explored for its stability and chromatographic behavior. nih.gov

Advanced Spectroscopic Characterization and Reaction Monitoring Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical tool for the structural analysis of organic molecules, offering detailed information about the atomic environment. For fluorinated compounds like 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one, NMR is particularly powerful.

¹⁹F Nuclear Magnetic Resonance for Structural Elucidation and Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. aiinmr.comwikipedia.org This results in sharp signals and a wide chemical shift range, making it an excellent tool for structural elucidation. wikipedia.orghuji.ac.il

For this compound, the trifluoromethyl (-CF₃) group provides a distinct singlet in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are nearby. The chemical shift of this group is highly sensitive to its electronic environment. biophysics.org Generally, the ¹⁹F chemical shift for trifluoroacetyl groups falls within a range of approximately -70 to -85 ppm relative to a standard like CFCl₃. wikipedia.org The precise chemical shift is influenced by factors such as solvent polarity and the electronic nature of the adjacent amide group. nih.gov For instance, a change in the solvent from a non-polar to a polar medium can induce a noticeable change in the chemical shift, a phenomenon that can be used to probe the molecule's local environment. nih.gov

Table 1: Illustrative ¹⁹F NMR Chemical Shift of the CF₃ Group in this compound in Various Solvents

SolventDielectric Constant (ε)Expected ¹⁹F Chemical Shift (δ, ppm)
Chloroform-d (CDCl₃)4.8-75.5
Acetone-d₆21-76.0
Acetonitrile-d₃37-76.3
Dimethyl Sulfoxide-d₆ (DMSO-d₆)47-76.8

Note: The chemical shift values presented are hypothetical and for illustrative purposes to demonstrate the expected trend based on general principles of ¹⁹F NMR spectroscopy.

In-line and On-line NMR for Reaction Kinetics and Mechanistic Probes

The synthesis of this compound, for example, through the acylation of 2-pyrrolidinone (B116388), can be monitored in real-time using on-line NMR spectroscopy. magritek.com This process analytical technology (PAT) involves flowing the reaction mixture from the reactor through the NMR spectrometer, allowing for the continuous acquisition of spectra. magritek.com

This technique offers several advantages for studying the reaction kinetics:

Real-time Information: It provides immediate data on the concentration of reactants, intermediates, and products, eliminating the need for offline sampling and analysis. magritek.com

Kinetic Profiling: By plotting the concentration of the starting materials and the product as a function of time, detailed kinetic models of the reaction can be constructed. magritek.comnih.gov The disappearance of the ¹H signals of 2-pyrrolidinone and the appearance of the characteristic ¹⁹F signal of this compound can be tracked simultaneously.

Mechanistic Insights: The detection of transient intermediates can provide crucial evidence for the proposed reaction mechanism. magritek.com

The setup typically involves pumping the reaction mixture through a flow cell within the NMR magnet, with spectra acquired at regular intervals. magritek.com This allows for the creation of a "waterfall" plot of spectra over time, clearly visualizing the progress of the reaction. magritek.com

Multi-nuclear NMR for Intermediate Identification (e.g., ¹H, ¹³C, ²⁹Si)

A comprehensive understanding of a chemical structure and its reaction pathways often requires the use of multi-nuclear NMR. While ¹⁹F NMR is key for the trifluoroacetyl group, ¹H and ¹³C NMR are essential for characterizing the pyrrolidinone backbone of the molecule.

¹H NMR: Provides information on the number and connectivity of protons in the pyrrolidinone ring. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂-) groups would confirm the ring structure.

¹³C NMR: Reveals the carbon skeleton, including the two distinct carbonyl carbons (one from the amide and one from the trifluoroacetyl group) and the carbons of the pyrrolidinone ring.

²⁹Si NMR: In reactions where silylating agents are used, for instance, to activate the lactam for acylation, ²⁹Si NMR would be a crucial tool to track the formation and consumption of silicon-containing intermediates. acs.org

By combining data from these different nuclei, a complete picture of the reaction can be assembled. For example, during the synthesis, the formation of an N-silylated pyrrolidinone intermediate could be confirmed by the appearance of a new signal in the ²⁹Si NMR spectrum, which would then disappear as the final acylated product is formed.

Infrared (IR) Spectroscopy for Real-time Reaction Monitoring

Infrared (IR) spectroscopy is another powerful technique for real-time reaction monitoring, providing information about the vibrational modes of molecules, which are characteristic of their functional groups. thermofisher.comnumberanalytics.com

For this compound, the key functional groups are the two carbonyl (C=O) groups. The amide carbonyl of the pyrrolidinone ring and the ketone carbonyl of the trifluoroacetyl group are expected to have distinct absorption bands in the IR spectrum. The progress of the acylation reaction can be monitored by observing the disappearance of the N-H stretch of the starting 2-pyrrolidinone and the appearance of the new carbonyl band from the trifluoroacetyl group. youtube.com A study involving trifluoroacetic acid (TFA) showed that the C=O, C-F, and OCO stretching bands are dominant features in the IR spectrum. researchgate.net

Identification of Active Catalytic Species and Deactivation Phenomena

In catalysed syntheses of this compound, in situ or operando IR spectroscopy can be used to study the catalyst's surface during the reaction. numberanalytics.comrsc.org This technique provides insights into the interaction between the reactants and the catalyst. irdg.org

For instance, if a solid acid catalyst is used, IR spectroscopy can identify the types of acid sites (Brønsted vs. Lewis) by using probe molecules or by directly observing the adsorption of reactants. researchgate.net Changes in the IR spectrum of the catalyst over time can indicate deactivation phenomena, such as the build-up of coke or the poisoning of active sites, which manifest as the appearance of new bands or the disappearance of bands associated with active species. irdg.org For example, in Friedel-Crafts acylation reactions, the growth of the keto-carbonyl group peak can be monitored to follow the reaction's progress. researchgate.net

Monitoring Organic Species and Concentration Profiles

FTIR spectroscopy, particularly when coupled with an Attenuated Total Reflection (ATR) probe, can be used for quantitative analysis of the reaction mixture in real-time. researchgate.net By correlating the absorbance of a characteristic peak to the concentration of a specific species (according to the Beer-Lambert Law), concentration profiles for reactants, intermediates, and products can be generated. youtube.com

For the synthesis of this compound, one could monitor the intensity of the trifluoroacetyl C=O stretching vibration, which is expected to be a strong and unique band. This allows for the precise determination of the reaction endpoint and the calculation of reaction rates.

Table 2: Example of a Data Table for Monitoring Product Formation via IR Spectroscopy

Reaction Time (minutes)Absorbance at C=O stretch (a.u.)Calculated Concentration (mol/L)
00.000.000
50.150.025
100.280.047
200.500.083
300.650.108
600.720.120

Note: This table is a hypothetical representation of data that could be obtained from real-time IR monitoring of the product formation.

Complementary Chromatographic and Mass Spectrometric Methods (e.g., GC-MS, LC-MS)

The characterization and monitoring of "this compound" are significantly enhanced by the application of hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools that provide separation, identification, and quantification of the compound in various matrices. These methods are crucial in both synthetic reaction monitoring and advanced spectroscopic characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. The trifluoroacetyl group in "this compound" imparts sufficient volatility and thermal stability, making it amenable to GC-MS analysis. Trifluoroacetyl derivatives are known to exhibit good chromatographic behavior with clean total ion chromatograms. researchgate.net

The derivatization of compounds with reagents like trifluoroacetic anhydride (B1165640) is a common strategy to enhance their volatility and detectability by GC-MS. nih.gov In the case of "this compound," the trifluoroacetyl moiety is already an integral part of the molecule.

Instrumentation and Typical Parameters:

A typical GC-MS system for the analysis of this compound would consist of a gas chromatograph coupled to a mass spectrometer, often a single quadrupole or an ion trap.

ParameterTypical Setting
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 50 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-400

Expected Fragmentation Pattern:

In the mass spectrometer, under Electron Ionization (EI), "this compound" (molecular weight: 181.1 g/mol ) would undergo predictable fragmentation. The mass spectrum would likely be characterized by the following key ions:

m/zProposed Fragment
181[M]⁺ (Molecular ion)
112[M - CF₃]⁺
97[CF₃CO]⁺
84[C₄H₆NO]⁺ (Pyrrolidin-2-one ring fragment)
69[CF₃]⁺

The presence of the trifluoromethyl group (CF₃) often leads to a characteristic fragment at m/z 69. The fragmentation pattern provides a unique fingerprint for the unequivocal identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile precursors or for monitoring reactions in solution without derivatization, LC-MS is the method of choice. dtu.dk It offers high sensitivity and selectivity for a wide range of compounds. chromatographyonline.com The analysis of pyrrolidinone-containing structures has been successfully demonstrated using LC-MS/MS. nih.govnih.gov

Instrumentation and Typical Parameters:

A standard LC-MS setup for "this compound" would involve a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

ParameterTypical Setting
LC Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)

The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, leading to the formation of the [M+H]⁺ ion. While trifluoroacetic acid (TFA) is a common mobile phase additive for improving chromatographic peak shape, it can sometimes suppress the ESI signal. nih.gov

Expected Mass Spectrometric Data:

In positive ion mode ESI-MS, "this compound" is expected to be detected as the protonated molecule. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and enhanced selectivity.

Ionm/z (Positive Mode)
[M+H]⁺ 182.04
[M+Na]⁺ 204.02

Tandem MS (MS/MS) Fragmentation:

By selecting the [M+H]⁺ ion (m/z 182) and subjecting it to collision-induced dissociation (CID), characteristic product ions would be generated, providing further structural evidence.

Precursor Ion (m/z)Product Ions (m/z)
182113, 85, 98

These product ions would correspond to specific losses from the parent molecule, confirming the presence of both the trifluoroacetyl group and the pyrrolidin-2-one ring. The combination of chromatographic retention time and specific mass transitions in an LC-MS/MS experiment provides a highly selective and sensitive method for the analysis of "this compound".

Theoretical and Computational Studies on 1 2,2,2 Trifluoroacetyl Pyrrolidin 2 One Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a important tool for studying the reaction mechanisms of organic compounds, including those involving pyrrolidinone frameworks. rsc.orgacs.org By calculating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and, crucially, the transition states that connect them. This allows for a detailed mapping of the reaction pathways and the associated energy changes.

Elucidation of Transition States and Energy Barriers

A key application of DFT in reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given reaction pathway. beilstein-journals.org For reactions involving 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, such as nucleophilic attack at the trifluoroacetyl group or reactions involving the pyrrolidinone ring, DFT calculations can elucidate the precise geometry of the atoms at the transition state.

The energy of this transition state relative to the reactants defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational studies on related systems, such as the synthesis of pyrrolidinedione derivatives, have demonstrated the utility of DFT in quantifying these barriers. For instance, in the cyclization to a pyrrolidine (B122466) ring, a very low energy barrier was calculated, indicating a facile process, whereas the preceding tautomerization step exhibited a significantly higher barrier, suggesting it to be the rate-limiting step. rsc.org While specific data for this compound is not extensively documented in publicly available literature, the principles from these related studies are directly applicable.

Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction:

Reaction StepReactantsTransition State (TS)ProductsActivation Energy (kcal/mol)
Nucleophilic AdditionThis compound + Nucleophile[TS Complex]Addition Product15.2
Ring OpeningThis compound[TS Complex]Ring-Opened Intermediate25.8

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Computational Insights into Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. Computational methods, particularly DFT, are invaluable for predicting and explaining the stereochemical outcome of a reaction. By calculating the energies of the different transition states leading to each stereoisomer, chemists can determine which pathway is energetically favored.

For reactions involving this compound, which possesses a chiral center at the 2-position of the pyrrolidinone ring (if substituted), understanding stereoselectivity is crucial. For example, in the enantioselective lithiation of N-Boc-pyrrolidine, computational studies have successfully correlated the experimentally observed enantioselectivity with the calculated activation energies of the competing transition states. whiterose.ac.ukresearchgate.net These studies reveal that the chiral environment created by a ligand or catalyst directs the reaction towards the formation of one stereoisomer over the other by stabilizing the corresponding transition state. The trifluoroacetyl group, with its strong electron-withdrawing nature, can significantly influence the electronic environment and steric hindrance around the reaction center, thereby playing a key role in directing the stereochemical outcome.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and, by extension, their chemical reactivity. nih.gov Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the presence of the highly electronegative fluorine atoms in the trifluoroacetyl group is expected to significantly lower the energy of the LUMO, making the carbonyl carbon of this group a strong electrophilic site. MO calculations can quantify this effect and provide a detailed picture of the electron distribution within the molecule. researchgate.net

Illustrative Molecular Orbital Data for this compound:

Molecular OrbitalEnergy (eV)Description
HOMO-9.8Primarily located on the pyrrolidinone ring and the lone pairs of the oxygen atoms.
LUMO-1.5Primarily localized on the π* orbital of the trifluoroacetyl carbonyl group.
HOMO-LUMO Gap8.3A larger gap suggests higher kinetic stability.

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from MO calculations.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to analyze the electronic structure. NBO analysis can reveal details about charge distribution, hyperconjugative interactions, and intramolecular charge transfer, providing a deeper understanding of the bonding within the molecule. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical properties and biological activity. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to explore this landscape, identify the most stable conformers, and determine the energy barriers to interconversion between them.

Studies on related N-acyl lactams and trifluoroacetyl compounds have shown that the preferred conformation is often a result of a delicate balance between steric hindrance and electronic effects, such as dipole-dipole interactions. mdpi.comresearchgate.netnih.gov For this compound, the planarity of the amide bond and the puckering of the five-membered pyrrolidinone ring are key conformational features. nih.gov

Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments, such as in solution or within a crystal lattice. Computational models can simulate these interactions, including hydrogen bonding and van der Waals forces, providing insights into its solubility, melting point, and potential for forming complexes with other molecules. The trifluoroacetyl group, in particular, can participate in unique non-covalent interactions due to the polarized C-F bonds.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Catalytic Systems for Trifluoroacetylation

The synthesis of 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone (B116388) with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) (TFAA). While effective, this transformation often relies on stoichiometric reagents and can generate significant waste. The future of this field lies in the development of catalytic systems that are not only efficient but also environmentally benign.

Research is increasingly focused on replacing traditional methods with more sustainable alternatives. This includes the exploration of catalysts derived from earth-abundant metals and organocatalysts, moving away from precious metal systems. For the broader synthesis of pyrrolidones from renewable feedstocks like levulinic acid (derived from biomass), heterogeneous catalysts are gaining traction. d-nb.infodntb.gov.ua These catalysts, which are in a different phase from the reactants, are preferred for their ease of separation and recyclability, contributing to greener chemical processes. d-nb.info For instance, studies on the reductive amination of levulinic acid have successfully employed tailor-made mono- and bimetallic catalysts supported on mesoporous silica. bohrium.com

Future catalytic systems for the specific N-trifluoroacetylation of pyrrolidinone could draw inspiration from these advancements. The design of novel catalysts, potentially immobilized on solid supports, could enable the use of less reactive but more atom-economical trifluoroacetyl sources. The development of chiral borane catalysts for asymmetric synthesis in related heterocyclic systems also opens avenues for enantioselective trifluoroacetylation, should stereochemistry become a factor in future applications. researchgate.net

Table 1: Comparison of Catalytic Strategies for Pyrrolidone Synthesis

Catalytic Approach Catalyst Examples Key Advantages Research Focus for Trifluoroacetylation
Heterogeneous Catalysis Pd/C, PdAu on mesoporous silica (HMS, TiHMS) bohrium.com Recyclable, suitable for continuous flow, reduced waste Development of solid-supported catalysts for N-trifluoroacetylation.
Homogeneous Catalysis B(C6F5)3, Chiral Boranes researchgate.net High activity and selectivity, mild reaction conditions Exploration of metal-based and organometallic catalysts for efficient trifluoroacetylation.

| Organocatalysis | Proline-based catalysts, Thiourea-Amine catalysts unibo.it | Metal-free, low toxicity, potential for asymmetry | Design of bifunctional organocatalysts to activate both pyrrolidinone and the trifluoroacetyl source. |

Exploration of New Reactivity Modes and Transformations of the Trifluoroacetyl Pyrrolidinone Moiety

The trifluoroacetyl group is a powerful functional handle due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This property activates the carbonyl group towards nucleophilic attack and influences the reactivity of the adjacent pyrrolidinone ring. Future research will focus on leveraging this inherent reactivity to discover novel chemical transformations.

The trifluoroacetyl group can serve as a precursor for a variety of other functional groups. For instance, selective reduction could yield the corresponding trifluoroethyl amine, while reactions with organometallic reagents could lead to the formation of tertiary alcohols. The reactivity of the trifluoroacetyl group is known to facilitate the synthesis of various heterocyclic compounds. researchgate.net Analogously, this compound could act as a versatile building block for constructing more complex, fused heterocyclic systems.

Furthermore, the presence of the trifluoroacetyl group can influence the reactivity of the pyrrolidinone ring itself, potentially enabling selective functionalization at positions that are typically unreactive. Research into [3+2] cycloadditions, palladium-catalyzed reactions, and other annulation strategies could uncover new pathways to novel pyrrolidine-based scaffolds. nih.gov The exploration of these new reactivity modes will significantly expand the synthetic utility of this compound in medicinal and materials chemistry.

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. hes-so.ch This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which can be relevant in trifluoroacetylation. The integration of flow chemistry into the synthesis of this compound and its derivatives is a key area for future development.

Studies have already demonstrated the successful application of flow chemistry for the synthesis of trifluoromethylated N-fused heterocycles, showcasing significant improvements over batch methods, including reduced reaction times and higher yields. hes-so.ch Similarly, microwave-assisted flow synthesis has been effectively used for the catalytic conversion of levulinic acid to N-substituted pyrrolidones, achieving near-quantitative yields in some cases. bohrium.comresearchgate.net Adopting these technologies for the trifluoroacetylation of 2-pyrrolidinone could lead to a more streamlined, automated, and scalable manufacturing process.

The benefits of flow processing include superior control over reaction parameters such as temperature and pressure, which can lead to improved product purity and consistency. nih.gov Automated flow systems can also facilitate rapid reaction optimization and the creation of compound libraries for screening purposes, accelerating the drug discovery process. nih.gov

Table 2: Potential Advantages of Flow Synthesis for this compound

Parameter Batch Processing Continuous Flow Processing
Safety Challenges with heat dissipation and handling of hazardous reagents on a large scale. Superior heat and mass transfer, smaller reactor volumes, enhanced safety margins. hes-so.ch
Scalability Often requires significant redevelopment for scale-up. Seamless scalability by extending operation time or using parallel reactors.
Efficiency Can have longer reaction times and intermediate purification steps. hes-so.ch Reduced reaction times, potential for telescoping multi-step sequences, higher yields. hes-so.ch
Control Less precise control over temperature, mixing, and residence time. Precise control over all reaction parameters, leading to higher reproducibility.

| Waste | Can generate more solvent and reagent waste. | Reduced solvent consumption and minimal waste generation. hes-so.ch |

Advanced Integrated Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. The synergy between advanced spectroscopic techniques and computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical reactions involving this compound.

In situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), allow for real-time monitoring of reaction progress. These techniques can identify transient intermediates and provide kinetic data that are essential for understanding the reaction pathway. The characterization of the final product and any intermediates would rely on a suite of standard spectroscopic methods including 1H NMR, 13C NMR, FT-IR, and mass spectrometry. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. sciforum.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies for proposed mechanistic steps. nih.govrsc.org For example, computational studies on the synthesis of pyrrolidinedione derivatives have successfully elucidated the energy barriers for various stages of the reaction, including Michael addition, rearrangement, and cyclization. researchgate.net Applying these computational approaches to the trifluoroacetylation of pyrrolidinone and subsequent transformations of the product can provide invaluable insights, guiding experimental efforts towards more efficient and selective syntheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.